6-(2,3-Difluorophenyl)-5-methylpyridin-3-amine 6-(2,3-Difluorophenyl)-5-methylpyridin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16208616
InChI: InChI=1S/C12H10F2N2/c1-7-5-8(15)6-16-12(7)9-3-2-4-10(13)11(9)14/h2-6H,15H2,1H3
SMILES:
Molecular Formula: C12H10F2N2
Molecular Weight: 220.22 g/mol

6-(2,3-Difluorophenyl)-5-methylpyridin-3-amine

CAS No.:

Cat. No.: VC16208616

Molecular Formula: C12H10F2N2

Molecular Weight: 220.22 g/mol

* For research use only. Not for human or veterinary use.

6-(2,3-Difluorophenyl)-5-methylpyridin-3-amine -

Specification

Molecular Formula C12H10F2N2
Molecular Weight 220.22 g/mol
IUPAC Name 6-(2,3-difluorophenyl)-5-methylpyridin-3-amine
Standard InChI InChI=1S/C12H10F2N2/c1-7-5-8(15)6-16-12(7)9-3-2-4-10(13)11(9)14/h2-6H,15H2,1H3
Standard InChI Key UHKCQZNSPVDSKR-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CN=C1C2=C(C(=CC=C2)F)F)N

Introduction

6-(2,3-Difluorophenyl)-5-methylpyridin-3-amine is a heterocyclic compound that belongs to the class of aromatic amines. It is characterized by the presence of a pyridine ring substituted with a 2,3-difluorophenyl group and a methyl group at positions 6 and 5, respectively, along with an amino group at position 3 . This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features.

Synthesis and Preparation

The synthesis of 6-(2,3-Difluorophenyl)-5-methylpyridin-3-amine typically involves multi-step reactions starting from appropriate precursors. While specific synthesis protocols for this compound are not detailed in the available literature, similar compounds are often prepared through reactions involving halogenated pyridines and aryl groups, followed by amination steps.

Research Findings and Applications

While direct research findings on 6-(2,3-Difluorophenyl)-5-methylpyridin-3-amine are scarce, related compounds have shown promise in various fields. For example, pyrimidine derivatives, which share structural similarities with pyridines, have been explored for their antifungal, insecticidal, and anticancer properties . The presence of fluorine atoms in the phenyl ring of this compound could enhance its lipophilicity and bioavailability, potentially influencing its biological activity.

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